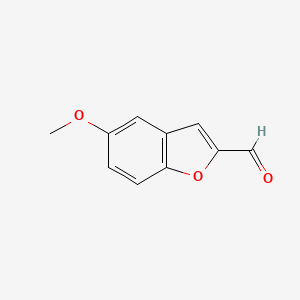

5-Methoxybenzofuran-2-carbaldehyde

Description

General Context of Benzofuran (B130515) Chemistry and its Significance in Heterocyclic Research

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a significant scaffold in heterocyclic chemistry. nih.gov This structural motif is prevalent in a vast number of natural products and synthetic molecules that exhibit a wide array of biological activities. nih.govrsc.orgrsc.org The benzofuran core's unique electronic and structural properties make it a versatile building block for creating complex molecular architectures. nih.gov

The field of benzofuran chemistry has been a fertile ground for research since the initial synthesis of the benzofuran ring. deepdyve.com Scientists have been captivated by the therapeutic potential of benzofuran derivatives, which have shown promise as antibacterial, antiviral, antitumor, and anti-inflammatory agents. rsc.orgrsc.org The development of novel and efficient methods to synthesize the benzofuran nucleus is an ongoing effort, driven by the demand for new pharmaceutical agents. rsc.org The structural diversity of benzofuran derivatives allows for the fine-tuning of their biological and pharmacological properties, making them a cornerstone of medicinal chemistry research. researchgate.net

The significance of benzofurans is underscored by their presence in numerous clinically used drugs. deepdyve.com Their ability to interact with various biological targets has led to the discovery of lead compounds for treating a multitude of diseases. researchgate.net Consequently, the synthesis and functionalization of the benzofuran skeleton remain a highly active area of academic and industrial research.

Importance and Specific Focus of 5-Methoxybenzofuran-2-carbaldehyde within Benzofuran Research

Within the extensive family of benzofuran derivatives, this compound stands out as a key synthetic intermediate. While direct biological studies on this specific aldehyde are not extensively documented in publicly available research, its importance is inferred from the established roles of its constituent functional groups—the benzofuran core, the C2-aldehyde, and the C5-methoxy group.

The aldehyde group at the 2-position of the benzofuran ring is a reactive handle that allows for a variety of chemical transformations. rsc.org It serves as a crucial entry point for constructing more complex molecules through reactions such as condensations, oxidations, and the formation of Schiff bases. For instance, research on related benzofuran-5-carboxaldehydes has shown their utility in synthesizing Schiff bases with potential biological activities. researchgate.net

The methoxy (B1213986) group at the 5-position is also of significant interest. The position and nature of substituents on the benzene ring of the benzofuran scaffold are known to critically influence the molecule's biological activity. Studies on other 5-methoxybenzofuran (B76594) derivatives, such as amides and anilides of 5-methoxybenzofuran-3-carboxylic acid, have been pursued in the search for new biologically active compounds. deepdyve.com The presence of a methoxy group can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Therefore, this compound is a valuable building block for medicinal chemists aiming to synthesize novel benzofuran derivatives with tailored properties for drug discovery programs.

Scope and Objectives of Current Academic Inquiry

Current academic inquiry involving this compound is primarily centered on its application as a precursor in the synthesis of novel, potentially bioactive compounds. The objectives of this research can be summarized as follows:

Development of Synthetic Methodologies: A primary focus is the utilization of this compound to develop efficient and versatile synthetic routes to a range of benzofuran derivatives. This includes its use in multi-step syntheses to create libraries of related compounds for biological screening.

Exploration of Biological Activities: Researchers are interested in synthesizing new molecules from this aldehyde and evaluating their biological activities. Given the known anticancer properties of many benzofuran derivatives, a significant area of investigation is the development of new antitumor agents. researchgate.net The aldehyde can be used to synthesize derivatives that are then tested for their efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of derivatives synthesized from this compound, researchers aim to understand the relationship between the chemical structure and the biological activity. These studies are crucial for optimizing lead compounds to enhance their potency and selectivity.

In essence, while this compound may not be the end product in most research endeavors, its role as a fundamental building block is critical to the ongoing exploration of the vast chemical and biological space of benzofuran derivatives.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 23145-19-9 | biosynth.com |

| Molecular Formula | C10H8O3 | biosynth.com |

| Molecular Weight | 176.17 g/mol | biosynth.com |

| Boiling Point | 296 °C | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAYERWEZXLSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177722 | |

| Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23145-19-9 | |

| Record name | 5-Methoxy-2-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23145-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxaldehyde, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the Benzofuran (B130515) Nucleus

The synthesis of the benzofuran ring system can be achieved through a variety of methods, ranging from classical cyclization reactions to modern organometallic-catalyzed processes.

Classical Cyclization Approaches (e.g., Phenoxyalkanone Dehydration)

A traditional and straightforward method for forming the benzofuran ring involves the cyclodehydration of α-phenoxy ketones. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). researchgate.net The process begins with the preparation of an α-phenoxy ketone, which can be synthesized from a phenol (B47542) and an α-bromo ketone. The subsequent intramolecular electrophilic aromatic substitution, driven by the acidic conditions, leads to the formation of the furan (B31954) ring fused to the benzene (B151609) ring. researchgate.net The efficiency of this method is notable, providing a direct route to 2,3-disubstituted or 3-substituted benzofurans under relatively mild conditions. researchgate.net

Organometallic Catalysis in Benzofuran Formation (e.g., Copper-Acetylide Approach, Palladium-Catalyzed Coupling)

Organometallic catalysis has revolutionized the synthesis of benzofurans, offering high efficiency and broad functional group tolerance.

The Copper-Acetylide Approach is a significant method for benzofuran synthesis. This can involve the coupling of a copper acetylide with an aryl halide. rsc.org Another variation involves a one-pot reaction treating substituted amines, salicylaldehydes, and calcium carbide with a copper bromide catalyst to form amino-substituted benzofurans. nih.govacs.org The mechanism is proposed to proceed through the formation of an iminium ion, followed by an attack from the copper acetylide, intramolecular cyclization, and isomerization to yield the benzofuran derivative. nih.govacs.org

Palladium-Catalyzed Coupling reactions are also widely employed for constructing the benzofuran nucleus. elsevier.es A common strategy is the Sonogashira coupling of terminal alkynes with 2-hydroxyaryl halides, catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. rsc.orgelsevier.es This reaction is followed by an intramolecular cyclization to form the benzofuran ring. researchgate.net Furthermore, palladium-catalyzed C-H arylation of benzofurans with reagents like triarylantimony difluorides allows for the synthesis of 2-arylbenzofurans. nih.gov These methods highlight the versatility of palladium catalysis in forming C-C and C-O bonds essential for the benzofuran framework. uri.edursc.orgacs.org

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)2/CuI | 2-Hydroxyaryl halides, Terminal alkynes | Benzofurans | elsevier.es |

| (PPh3)PdCl2/CuI | Terminal alkynes, Iodophenols | Benzofuran derivatives | nih.govacs.org |

| Pd(OAc)2 | Benzofurans, Triarylantimony difluorides | 2-Arylbenzofurans | nih.gov |

| Copper Bromide | Salicylaldehydes, Amines, Calcium Carbide | Amino-substituted benzofurans | nih.govacs.org |

Photochemical Routes (e.g., Intramolecular Photochemical Wittig Reaction)

Photochemical methods offer a unique approach to benzofuran synthesis. One such method is the intramolecular Wittig reaction. nih.gov This approach allows for the synthesis of highly functionalized benzofurans through a chemoselective process. nih.gov While less common than thermal or catalyzed methods, photochemical routes can provide access to specific benzofuran derivatives under mild conditions. nih.gov

One-Pot Synthesis Techniques (e.g., Acetal (B89532) Deprotection and Cyclization via Strong Acid Cationic Resins)

One-pot syntheses are highly desirable for their efficiency and reduced waste. The synthesis of benzofurans can be achieved in a one-pot manner through the acid-catalyzed cyclization of acetals. wuxibiology.com For instance, the cyclization of an acetal substrate using polyphosphoric acid (PPA) can yield the benzofuran core. wuxibiology.com Mechanistically, the reaction involves protonation of the acetal, elimination of an alcohol to form an oxonium ion, and subsequent nucleophilic attack by the phenyl ring to close the furan ring. wuxibiology.com This method's regioselectivity can be influenced by the electronic properties of the starting materials. wuxibiology.com One-pot protocols have also been developed for the synthesis of various benzofuran derivatives from benzoquinones. dtu.dk

Synthetic Pathways to 5-Methoxybenzofuran-2-carbaldehyde and its Key Precursors/Analogs

The synthesis of this compound often utilizes readily available starting materials and builds upon the general strategies for benzofuran construction.

Routes Involving Vanillin (B372448) Derivatives as Starting Materials

Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives are common and versatile starting materials for the synthesis of 5-methoxy substituted benzofurans. orientjchem.orgnih.govresearchgate.net A synthetic route can involve the palladium-catalyzed coupling of 5-iodovanillin (B1580916) with an appropriate alkyne. elsevier.es For example, coupling 5-iodovanillin with 2-methyl-3-butyn-2-ol (B105114) in the presence of a palladium acetate (B1210297) catalyst can lead to the formation of a benzofuran intermediate. elsevier.es

Another approach involves the preparation of acetyl vanillin from vanillin, which can then be nitrated to form acetyl nitro vanillin. nih.gov This intermediate can subsequently be used to synthesize various Schiff bases. nih.gov These vanillin-based strategies offer a convenient entry point to the 5-methoxybenzofuran (B76594) scaffold due to the commercial availability and well-established chemistry of vanillin.

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| Vanillin | Acetone, NaOH, HCl | 4-(4-hydroxyphenyl-3-methoxy)-3-buten-2-one | orientjchem.org |

| Vanillin | Acetic anhydride, Pyridine | Acetyl vanillin | nih.gov |

| Acetyl vanillin | Fuming nitric acid | Acetyl nitro vanillin | nih.gov |

| 5-Iodovanillin | 2-Methyl-3-butyn-2-ol, Pd(OAc)2, CuI | Benzofuran intermediate | elsevier.es |

Derivatization and Functionalization of this compound and Related Compounds

The aldehyde functional group in this compound is a prime site for a variety of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. nih.govyoutube.com This condensation reaction is typically carried out under mild acidic conditions. researchgate.net this compound readily undergoes condensation with various amines and hydrazides to form the corresponding Schiff bases. researchgate.net These reactions are often catalyzed by a small amount of acid and can be performed in solvents like methanol. researchgate.netijpcbs.com The resulting imines are important intermediates and have applications in coordination chemistry and as biologically active molecules. nih.govresearchgate.net

The aldehyde group of this compound can be oxidized to a carboxylic acid, which can then be converted to various ester derivatives. The synthesis of 5-methoxybenzofuran-2-carboxylic acid and its subsequent esterification provides access to a range of compounds. synquestlabs.comnist.govresearchgate.net These derivatives are of interest for their potential biological activities. rsc.orgresearchgate.net For example, novel ethyl esters and methylamides of substituted benzofuran-2-carboxylic acids have been synthesized and characterized. researchgate.net

| Starting Material | Transformation | Product | Reference |

| This compound | Oxidation | 5-Methoxybenzofuran-2-carboxylic acid | researchgate.netresearchgate.net |

| 5-Methoxybenzofuran-2-carboxylic acid | Esterification with ethanol | Ethyl 5-methoxybenzofuran-2-carboxylate | synquestlabs.comnist.gov |

This compound and its derivatives are valuable precursors for the synthesis of novel heterocyclic hybrids. These hybrid molecules, which combine the benzofuran scaffold with other heterocyclic rings, often exhibit interesting biological properties.

Benzofuran-Triazoles: The synthesis of benzofuran-triazole hybrids can be achieved through multi-step reaction sequences. For instance, a benzofuran scaffold can be linked to a triazole ring, often via a "click chemistry" approach involving an azide (B81097) and an alkyne. nih.gov This strategy allows for the creation of diverse libraries of hybrid compounds for biological screening. nih.gov

Aurones: Aurones are a class of flavonoids characterized by a benzofuranone core. They can be synthesized via the condensation of benzofuranones with aromatic aldehydes. nih.gov In a related synthesis, aurone (B1235358) derivatives were prepared by condensing 4,6-dimethoxybenzofuran-3(2H)-one with various indole (B1671886) aldehydes. nih.gov While this specific example does not use this compound directly as the aldehyde component, it demonstrates the general principle of aldol (B89426) condensation in aurone synthesis. nih.govijpab.com The synthesis of aurones can also be achieved through the cyclization of 2'-hydroxychalcones. ijpab.com

Introduction of Specific Functional Moieties for Enhanced Chemical Reactivity or Biological Interaction

The strategic introduction of specific functional moieties onto the this compound scaffold is a key approach to modulate its chemical reactivity and biological profile. The aldehyde group at the 2-position serves as a versatile chemical handle for a variety of transformations, allowing for the synthesis of a diverse library of derivatives. These modifications are often aimed at enhancing interactions with biological targets or improving pharmacokinetic properties. Key synthetic methodologies for introducing such functional groups include the Knoevenagel condensation, Wittig reaction, and reductive amination.

The Knoevenagel condensation is a powerful method for forming new carbon-carbon double bonds by reacting an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsphinxsai.com This reaction is particularly useful for introducing functionalities that can act as Michael acceptors or participate in other biological interactions. For instance, the condensation of this compound with compounds like malonic acid or cyanoacetic acid can yield α,β-unsaturated carboxylic acids or nitriles, respectively. wikipedia.org These derivatives are of interest due to their potential as precursors for further chemical modifications or as biologically active agents themselves. For example, similar condensations have been employed in the synthesis of compounds with potential antimicrobial and other biological activities. sphinxsai.comdamascusuniversity.edu.sy

Another pivotal transformation is the Wittig reaction, which facilitates the conversion of the aldehyde group into a vinyl group with high stereo- and regioselectivity. organic-chemistry.orgudel.edumasterorganicchemistry.com By employing various phosphorus ylides, a wide array of substituents can be introduced at the terminus of the newly formed double bond. This methodology allows for the extension of the carbon skeleton and the incorporation of lipophilic or electronically active groups that can significantly influence the molecule's interaction with biological membranes or receptor sites. udel.edu The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide. masterorganicchemistry.com

The synthesis of various benzofuran derivatives has been explored for potential anticancer and antimicrobial activities. nih.govresearchgate.netresearchgate.net For instance, the introduction of certain functional groups can lead to compounds with significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net Similarly, modifications of the core benzofuran structure have yielded derivatives with notable antibacterial and antifungal properties. researchgate.netcapes.gov.br These findings underscore the importance of functional group manipulation in the quest for novel therapeutic agents.

The following table summarizes the key chemical transformations used to introduce specific functional moieties to this compound and the types of derivatives that can be obtained.

| Reaction Type | Reagent(s) | Introduced Moiety | Product Class | Potential Application |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) | Substituted vinyl | α,β-Unsaturated Nitriles/Esters | Synthesis of biologically active heterocycles |

| Wittig Reaction | Phosphorus Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) | Substituted vinyl | α,β-Unsaturated Esters | Chain extension, introduction of lipophilic groups |

| Reductive Amination | Amine (Primary or Secondary) and Reducing Agent (e.g., NaBH3CN) | Aminoalkyl | Primary, Secondary, or Tertiary Amines | Modulation of basicity and polarity for biological interactions |

Computational Chemistry and Spectroscopic Analysis

Computational chemistry offers a profound understanding of the intrinsic properties of molecules. Through the application of quantum chemical calculations, researchers can predict and analyze a range of molecular characteristics that are often difficult to measure experimentally.

Quantum Chemical Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the detailed exploration of molecular properties. By approximating the electron density of a molecule, DFT allows for the calculation of its electronic structure and other key attributes.

DFT calculations have been instrumental in characterizing the electronic and reactive nature of benzofuran (B130515) derivatives. While direct computational studies on 5-Methoxybenzofuran-2-carbaldehyde are limited in publicly available research, analysis of closely related and derivative structures provides significant insights. For instance, a study on a novel quinoxaline (B1680401) derivative incorporating the 5-methoxybenzofuran (B76594) moiety showcases the application of DFT in understanding complex molecular systems. tandfonline.com

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial in determining its behavior in chemical reactions and its potential for various applications. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A theoretical study on a derivative, (E)-3-(2-(5-methoxybenzofuran-2-yl)vinyl)quinoxalin-2(1H)-one, calculated using DFT, revealed a HOMO energy of -5.498 eV and a LUMO energy of -3.374 eV. tandfonline.com This results in a HOMO-LUMO energy gap of 2.124 eV. tandfonline.com A smaller energy gap generally suggests higher reactivity and polarizability.

Table 1: Calculated Electronic Properties of a this compound Derivative

| Parameter | Value |

|---|---|

| EHOMO | -5.498 eV |

| ELUMO | -3.374 eV |

| Energy Gap (ΔE) | 2.124 eV |

Data sourced from a DFT study on (E)-3-(2-(5-methoxybenzofuran-2-yl)vinyl)quinoxalin-2(1H)-one. tandfonline.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity.

For the aforementioned derivative, the following global reactivity descriptors were calculated:

Ionization Potential (I): 5.498 eV

Electron Affinity (A): 3.374 eV

Electronegativity (χ): 4.436 eV

Global Hardness (η): 1.062 eV

Global Softness (S): 0.941 eV⁻¹

Electrophilicity Index (ω): 9.253 eV

Table 2: Global Reactivity Descriptors of a this compound Derivative

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | 5.498 eV |

| Electron Affinity (A) | 3.374 eV |

| Electronegativity (χ) | 4.436 eV |

| Global Hardness (η) | 1.062 eV |

| Global Softness (S) | 0.941 eV⁻¹ |

| Electrophilicity Index (ω) | 9.253 eV |

Data sourced from a DFT study on (E)-3-(2-(5-methoxybenzofuran-2-yl)vinyl)quinoxalin-2(1H)-one. tandfonline.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting chemical reactivity, as it visualizes the electron density distribution and identifies regions susceptible to electrophilic and nucleophilic attack.

Structural Elucidation and Spectroscopic Correlation

The geometric structure of a molecule is fundamental to its properties and reactivity. Computational methods can provide highly accurate optimized molecular geometries.

DFT calculations are employed to determine the most stable conformation of a molecule by optimizing its geometry to a minimum energy state. This process provides precise bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the benzofuran ring system and the orientation of the methoxy (B1213986) and carbaldehyde groups are key structural features that would be determined through such an analysis. While specific optimized geometry data for the title compound is not detailed in the available literature, the synthesis of its derivatives confirms the core benzofuran structure. tandfonline.commdpi.com

Theoretical Prediction and Experimental Validation of Vibrational Spectra (e.g., FT-IR)

The vibrational properties of this compound and related molecules are effectively studied by combining experimental Fourier Transform Infrared (FT-IR) spectroscopy with theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP. nih.gov This dual approach allows for a confident and precise assignment of the observed vibrational bands to specific molecular motions. nih.govnih.gov

Theoretical calculations, often performed with software such as Gaussian, can predict the vibrational frequencies and intensities of a molecule in its ground state. esisresearch.org These calculated spectra are then compared with experimental FT-IR spectra. The absence of imaginary wavenumbers in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. esisresearch.org The comparison between the theoretical and experimental data helps in assigning the fundamental vibrational modes accurately. nih.govosti.gov

For a molecule like this compound, key vibrational bands corresponding to its distinct functional groups can be predicted and identified. The stretching vibration of the aldehyde carbonyl group (C=O) is a prominent feature. Aromatic C=C stretching vibrations within the benzofuran ring system are also characteristic. osti.gov Additionally, the asymmetric and symmetric stretching vibrations of the C-O-C bond associated with the furan (B31954) ring and the methoxy group are identifiable. esisresearch.org The table below outlines the typical vibrational frequencies for the main functional groups found in this compound, based on data from analogous structures.

Table 1: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in Benzofuran Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde C=O | Stretching | 1647 - 1670 | osti.gov |

| Aromatic C=C | Stretching | 1557 - 1613 | osti.gov |

| Furan C-O-C | Asymmetric Stretching | ~1153 | esisresearch.org |

| Furan C-O-C | Symmetric Stretching | ~1079 | esisresearch.org |

| Methoxy C-H | Stretching | 2949 - 2973 | esisresearch.org |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Comparisons

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become an invaluable tool for assisting in spectral assignment and structure verification. chemaxon.com Various software packages and web-based tools, such as ChemDraw, Mestrenova, and advanced machine learning models, can estimate chemical shifts with increasing accuracy. arxiv.org These models often use large databases of known spectra for training. chemaxon.com

Recent advancements using graph neural networks and other deep learning approaches have demonstrated excellent performance, achieving mean absolute errors (MAEs) as low as 0.165 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts in complex organic molecules. arxiv.org These theoretical predictions are then compared with experimental data obtained from high-resolution NMR instruments. rsc.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy group protons, and the aromatic protons on the benzofuran core. Similarly, the ¹³C NMR spectrum will display unique resonances for the carbonyl carbon, the methoxy carbon, and the carbons of the fused ring system. Experimental data from similar benzofuran derivatives provide a basis for validating these predictions. rsc.orgrsc.org

Table 2: Typical Experimental ¹H and ¹³C NMR Chemical Shifts for the this compound Scaffold

| Atom Type | Position | Typical Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | Aldehyde (CHO) | 9.92 - 10.43 | rsc.org |

| Methoxy (OCH₃) | 3.81 - 3.82 | rsc.org | |

| Aromatic (Benzene Ring) | 6.91 - 8.06 | rsc.org | |

| ¹³C NMR | Aldehyde (CHO) | 185.4 - 186.5 | rsc.org |

| Benzofuran C2 | ~155 | rsc.org | |

| Benzofuran C3 | ~117 | rsc.org | |

| Methoxy (OCH₃) | ~55.8 | rsc.org | |

| Aromatic (Benzene Ring) | 95.7 - 162.1 | rsc.org |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. bipublication.comderpharmachemica.com This method is instrumental in drug discovery and molecular biology for understanding potential biomolecular interactions. nih.gov

The process involves generating a three-dimensional model of the ligand, this compound, and docking it into the active site of a target protein, whose structure is often obtained from the Protein Data Bank (PDB). Software like Maestro (Schrödinger) is commonly used for these simulations. bipublication.com A grid is generated around the active site amino acids, and the ligand's conformational flexibility is explored to find the most stable binding pose, which is evaluated using a scoring function (e.g., G-score). bipublication.com

Studies on structurally similar benzofuran carbaldehydes have shown their potential to interact with various biological targets, including enzymes implicated in cancer and Alzheimer's disease. bipublication.comnih.gov For example, docking studies of related compounds have identified key interactions within protein active sites. These interactions often include hydrogen bonds between the carbaldehyde or methoxy groups and specific amino acid residues (e.g., Arginine, Aspartate), as well as hydrophobic and van der Waals interactions with other residues. mdpi.com Analysis of these interactions provides a rational basis for the molecule's potential biological activity. derpharmachemica.comjocpr.com

Table 3: Example of a Molecular Docking Simulation Summary for a Benzofuran Derivative

| Parameter | Description | Reference |

| Ligand | 7-methoxy-2-(4-methylphenyl)-1-benzofuran-5-carbaldehyde | bipublication.com |

| Software | Maestro 9.9 (Schrödinger) | bipublication.com |

| Target Protein (PDB ID) | 3LAU (Aurora A Kinase) | bipublication.comderpharmachemica.com |

| Predicted Interactions | Analysis of the receptor-ligand complex reveals binding within the active site. | bipublication.com |

| Interaction Types | Hydrogen bonding, hydrophobic interactions, pi-pi stacking. | mdpi.com |

| Scoring | G-scores are used to assess and rank the binding poses. | bipublication.com |

Pharmacological and Biological Research

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For benzofuran (B130515) derivatives, SAR studies have provided valuable insights into the structural requirements for enhanced bioactivity and selectivity. mdpi.comsemanticscholar.org

Research has shown that specific substitutions on the benzofuran core are critical for its biological activity. mdpi.com

Substitutions at the C-2 Position: The C-2 position of the benzofuran ring is a key site for modulating cytotoxic activity. nih.govrsc.org The introduction of an ester group or a heterocyclic ring at this position has a notable effect on cytotoxicity. nih.gov

Halogenation: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring often leads to a significant increase in anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can enhance binding affinity to biological targets. nih.gov

Hybrid Molecules: Creating hybrid molecules by combining the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, and piperazines has resulted in potent cytotoxic agents. nih.gov

Hydrophilic Groups: The inclusion of hydrophilic groups, such as piperidine, on the benzofuran ring can improve the physicochemical properties of the compound. nih.gov

The position and chemical nature of substituents on the benzofuran ring are determining factors for the compound's biological activity. mdpi.com

Position of Halogens: The specific placement of a halogen atom within the benzofuran structure is a critical determinant of its biological activity. mdpi.comnih.gov

Methoxy (B1213986) Group Position: In a series of benzofuran derivatives, it was observed that compounds with a methoxy group at the C-6 position exhibited greater potency compared to those with the methoxy group at the C-7 position. nih.gov

Substituents on Appended Rings: For derivatives with additional ring systems, the nature and position of substituents on those rings also play a significant role. For instance, in a series of N-phenethyl carboxamide derivatives, a morpholinyl substitution at the para position of the N-phenethyl ring enhanced antiproliferative activity. nih.gov Similarly, for certain pyrrolidine-2,5-dione derivatives, the type of linker and the substituent on the piperazine (B1678402) fragment influenced anticonvulsant activity. mdpi.com

Electron-Donating vs. Electron-Withdrawing Groups: In some cases, the electronic properties of the substituents are important. For example, a study on spiro-pyrrolidine derivatives of benzofuran found that the introduction of electron-donating substituents was beneficial for their anticancer activity. mdpi.com

The three-dimensional arrangement of atoms in a molecule (stereochemistry) can have a profound impact on its biological activity, as biomolecules like enzymes and receptors are themselves chiral.

In the context of benzofuran derivatives, maintaining a specific conformation can be crucial for activity. For instance, a substituent at the C-2 position can create a conformational bias, ensuring the molecule remains in a particular active conformation, such as a cis-conformation. nih.gov The three-dimensional structure of a highly active spiro-pyrrolidine derivative of benzofuran was confirmed by X-ray crystallography, highlighting the importance of its specific stereochemistry for its biological effect. mdpi.com It is also important to consider that a racemic mixture of a compound may have different activities for each enantiomer, and the observed biological effect could be primarily due to one of the enantiomers. mdpi.com

Applications in Drug Discovery and Development

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to achieve better-targeted effects. The benzofuran (B130515) core is a common starting point for such endeavors. nih.gov

Strategies for lead optimization often involve modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the development of inhibitors for enzymes like Clk1/4, which are targets in cancer therapy, researchers synthesized a series of 5-methoxybenzothiophene-2-carboxamides (a related sulfur-containing isostere of the benzofuran scaffold). mdpi.com Starting from an initial lead, they introduced various substituents to explore the structure-activity relationships (SAR). This systematic modification led to the discovery of compounds with significantly improved selectivity and cellular potency. mdpi.com One key optimization was the introduction of a 3,5-difluoro benzyl (B1604629) group, which resulted in a compound with a four-fold increase in selectivity for Clk1 over the related enzyme Clk2 and improved growth inhibitory activity in cancer cells. mdpi.com This process highlights how a core scaffold, such as that related to 5-methoxybenzofuran (B76594), can be systematically decorated to fine-tune its biological activity.

Computational methods, such as Free Energy Perturbation (FEP) calculations, are also employed to guide lead optimization. nih.gov These techniques can predict the binding affinity of modified compounds before they are synthesized, saving time and resources. This allows for a more rational design process, where modifications to the lead structure, such as adding or changing functional groups, are prioritized based on their predicted impact on target binding. nih.gov

Design of Targeted Therapeutic Agents

The 5-methoxybenzofuran moiety is an attractive scaffold for designing molecules that can interact with specific biological targets like enzymes and receptors with high precision.

The epidermal growth factor receptor (EGFR) is a key target in the treatment of non-small cell lung cancer (NSCLC). nih.gov Activating mutations in the EGFR gene are found in a significant portion of NSCLC cases, particularly in non-smokers. youtube.com While first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs) have been successful, acquired resistance, often through secondary mutations like T790M and C797S, is a major clinical challenge. nih.govnih.gov

This has spurred the development of fourth-generation EGFR inhibitors aimed at overcoming these resistance mechanisms. nih.gov These new agents are being designed to bind to the mutated receptor, often through an allosteric mechanism, which involves binding to a site on the enzyme different from the active site, thereby altering the enzyme's conformation and inhibiting its activity. nih.gov

While specific research directly naming 5-Methoxybenzofuran-2-carbaldehyde in fourth-generation EGFR inhibitors is not prominent, the benzofuran scaffold is a key component in various kinase inhibitors. The structural features of this compound—a planar aromatic system capable of various chemical modifications—make it a suitable building block for creating libraries of compounds to screen for inhibitory activity against kinases like EGFR. The design of novel heterocyclic compounds is central to the discovery of next-generation inhibitors. mdpi.com

Table 1: Generations of EGFR Inhibitors and Resistance Mechanisms

| Inhibitor Generation | Examples | Targeted Mutations | Common Resistance Mechanism |

|---|---|---|---|

| First-Generation | Gefitinib, Erlotinib | Exon 19 Deletions, L858R | T790M |

| Second-Generation | Afatinib, Dacomitinib | Exon 19 Deletions, L858R | T790M |

| Third-Generation | Osimertinib | Exon 19 Deletions, L858R, T790M | C797S Mutation |

This table provides a general overview of EGFR inhibitors; specific derivatives of this compound are not explicitly listed as approved drugs.

The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are implicated in various physiological processes, including pain, inflammation, and neurotransmission. nih.govmdpi.com The CB1 receptor is a target for therapeutic agents aimed at pain control and managing conditions like cerebral ischemia. unimelb.edu.au

Researchers have actively investigated novel classes of compounds as selective CB1 agonists, and benzofuran derivatives have emerged as a promising series. unimelb.edu.au An exploratory chemical program discovered that compounds containing a benzofuran or a related 1-benzo[b]thiophene core act as novel agonists for the CB1 receptor. unimelb.edu.au The ability to synthesize a variety of substituted benzofurans allows for a detailed investigation of the structure-activity relationship, enhancing the understanding of the binding sites within the CB1 receptor. unimelb.edu.au The development of dual-acting compounds, which might combine CB2 receptor agonism with inhibition of other targets like butyrylcholinesterase, is also an area of interest for neurodegenerative diseases like Alzheimer's. nih.gov

Development of Diagnostic and Imaging Probes (e.g., Amyloid Imaging Agents for Alzheimer's Disease)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain. nih.gov The noninvasive detection of these plaques using imaging techniques like Positron Emission Tomography (PET) is crucial for early diagnosis and for monitoring the effectiveness of treatments. rsc.orgresearchgate.net

This has led to a significant effort to develop radiolabeled imaging agents that can cross the blood-brain barrier and bind with high affinity and selectivity to Aβ plaques. nih.gov A series of fluorinated benzofuran derivatives have been synthesized and evaluated as potential PET tracers for this purpose. nih.gov These compounds are designed to incorporate a fluorine-18 (B77423) ([¹⁸F]) radioisotope, which is a positron emitter used in PET imaging.

In vitro studies have shown that these benzofuran derivatives exhibit a high binding affinity for Aβ aggregates. nih.gov For example, a derivative known as [¹⁸F]FPYBF-2 demonstrated a binding affinity (Ki) of 3.85 nM for aggregated Aβ peptide. nih.gov Autoradiography studies using post-mortem AD brain tissue confirmed that these agents selectively label β-amyloid plaques. nih.gov

Table 2: Binding Affinities of Benzofuran-Based Imaging Agents for Aβ Aggregates

| Compound | Binding Affinity (Ki) for Aβ(1-42) aggregates | Reference |

|---|---|---|

| Fluorinated Benzofuran Derivatives (general series) | Nanomolar (nM) range | nih.gov |

These findings underscore the potential of the benzofuran scaffold as a core structure for developing effective diagnostic imaging agents for Alzheimer's disease. nih.gov

Role as Versatile Chemical Building Blocks in Complex Pharmaceutical Synthesis

Beyond its direct use in creating lead compounds, this compound is a valuable chemical building block. lab-chemicals.combldpharm.com Its aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

The synthesis of various pharmaceutical intermediates and final drug candidates often starts with simpler, readily available building blocks. chemicalbook.com this compound can be used to synthesize a variety of derivatives through reactions such as Wittig reactions, reductions, oxidations, and condensations. For example, it can be a precursor for synthesizing benzofuran-based analogues that have been investigated for anticancer activity. researchgate.net The benzofuran ring system is a core component of many biologically active molecules, and having a functionalized version like this compound provides a convenient entry point for synthetic chemists to build upon. Its role as a foundational piece in the assembly of complex molecules makes it an important compound in the broader landscape of pharmaceutical research and development. researchgate.netrsc.org

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Findings

The benzofuran (B130515) scaffold, a core component of numerous natural and synthetic compounds, continues to be a focal point of intensive research due to its wide spectrum of biological activities. nih.govrsc.org Derivatives of benzofuran have demonstrated significant potential as antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral agents. nih.govrsc.orgnih.govjocpr.com The compound 5-Methoxybenzofuran-2-carbaldehyde, as a specific derivative, is an important intermediate in the synthesis of more complex, biologically active molecules. Research has highlighted the versatility of the benzofuran nucleus in medicinal chemistry, serving as a building block for drugs targeting a range of diseases from cancer to Alzheimer's. nih.govacs.orgnih.gov Synthetic chemists have developed a plethora of methods for constructing the benzofuran ring system, with a significant focus on transition-metal catalysis and the development of one-pot syntheses to improve efficiency. acs.orgnih.gov The ongoing exploration of benzofuran derivatives underscores their established importance and future potential in drug discovery and materials science. rsc.orgresearchgate.net

Identification of Research Gaps and Challenges

Despite significant progress, several challenges and research gaps remain in the field of benzofuran chemistry. A primary challenge is the development of synthetic methods that allow for precise control over the substitution patterns on the benzofuran ring, which is crucial for fine-tuning the biological activity of these compounds. researchgate.net While numerous synthetic strategies exist, many are limited by substrate scope, harsh reaction conditions, or the need for pre-functionalized starting materials. nih.gov A significant gap exists in the comprehensive understanding of the structure-activity relationships (SAR) for many benzofuran derivatives, including this compound. nih.gov This lack of detailed SAR data hampers the rational design of new and more potent therapeutic agents. Furthermore, there is a need to explore the full therapeutic potential of benzofuran derivatives against a wider range of diseases and to investigate their mechanisms of action more thoroughly. The development of more robust and scalable synthetic routes remains a key challenge for the industrial application of these compounds. nih.gov

Emerging Trends in Synthetic Methodologies for Benzofurans

The synthesis of benzofurans is an evolving field with several emerging trends aimed at improving efficiency, sustainability, and molecular diversity. researchgate.net One of the most significant trends is the increasing use of C-H activation and functionalization strategies. nih.govnsf.govmdpi.com These methods offer a more atom-economical approach by directly modifying the benzofuran core without the need for pre-installed functional groups. Palladium-catalyzed reactions, in particular, have been instrumental in this area, enabling the direct arylation and acylation of the benzofuran ring. nih.govnsf.gov

Recent advancements in catalyst systems include the use of various transition metals like rhodium, ruthenium, and nickel, each offering unique reactivity and selectivity. nih.govorganic-chemistry.org The development of metal-free synthetic routes, utilizing reagents like iodine or operating under base-catalyzed conditions, is also an important area of research. nih.govresearchgate.net

Advanced Computational Approaches for Rational Drug Design and Prediction

Advanced computational methods are playing an increasingly vital role in the discovery and development of new drugs based on the benzofuran scaffold. nih.gov Molecular docking studies are widely used to predict the binding modes and affinities of benzofuran derivatives with various biological targets, such as enzymes and receptors. acs.orgresearchgate.netnih.gov These in silico screening techniques allow researchers to virtually test large libraries of compounds, prioritizing those with the highest potential for biological activity and reducing the time and cost associated with experimental screening. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. nih.gov By correlating the structural features of benzofuran derivatives with their biological activities, 3D-QSAR models can predict the potency of new, unsynthesized compounds and guide the design of molecules with improved therapeutic properties. nih.gov

Molecular dynamics simulations provide a deeper understanding of the dynamic interactions between benzofuran-based ligands and their protein targets over time, revealing key information about the stability of the complex and the crucial interactions that determine binding affinity. nih.govnih.gov Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov Density Functional Theory (DFT) is also employed to explore the molecular and electronic properties of novel benzofuran derivatives. researchgate.net

Exploration of Untapped Biological Activities and Novel Therapeutic Targets

The benzofuran scaffold is a versatile pharmacophore with a broad range of established biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.net However, there remains significant potential to uncover new therapeutic applications for benzofuran derivatives. Current research is expanding to investigate their efficacy against a wider array of diseases. For instance, benzofuran compounds are being explored for their neuroprotective effects, with potential applications in the treatment of neurodegenerative disorders like Alzheimer's disease. acs.orgresearchgate.net

The discovery of novel therapeutic targets for benzofuran-based drugs is another active area of research. researchgate.net By identifying new proteins or pathways that can be modulated by these compounds, it may be possible to develop treatments for diseases that are currently difficult to manage. For example, some benzofuran derivatives have shown promise as inhibitors of human peptide deformylase (HsPDF) and the mTOR signaling pathway, both of which are important targets in oncology. researchgate.net

Furthermore, the hybridization of the benzofuran scaffold with other known pharmacophores is a promising strategy for creating new molecules with unique biological activities. benthamdirect.com By combining the structural features of benzofurans with those of other bioactive moieties, researchers can develop novel compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. The antibacterial potential of such hybrids is an area of particular interest. benthamdirect.com

Potential for Sustainable and Green Chemistry Approaches in Benzofuran Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly methods for the synthesis of benzofurans. researchgate.net Green chemistry principles are being increasingly applied to minimize the environmental impact of these chemical processes. One key area of focus is the use of greener solvents. Researchers are exploring the use of water, deep eutectic solvents (DES), and other environmentally benign solvent systems to replace traditional volatile organic solvents. nih.govelsevier.es

The development of catalyst-free and solvent-free reaction conditions is another important aspect of green benzofuran synthesis. researchgate.net Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a promising approach for improving the sustainability of benzofuran synthesis. nih.gov The development of electrochemical methods also offers a green and efficient one-pot synthesis of benzofuran derivatives under mild conditions. researchgate.net The use of renewable feedstocks, such as vanillin (B372448), to produce precursors for benzofuran synthesis aligns with the principles of green chemistry. elsevier.es The modification of zeolites to create more efficient and reusable catalysts for reactions involving large molecules like benzofurans is also being investigated. mdpi.com

Q & A

Basic Research Question

- Acute Toxicity : Classified as H302 (harmful if swallowed). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

How does the methoxy group influence the chemical stability of this compound under various pH conditions?

Advanced Research Question

The electron-donating methoxy group enhances aromatic ring stability but may render the aldehyde susceptible to oxidation. Under acidic conditions, protonation of the carbonyl oxygen could accelerate hydrolysis. Alkaline conditions might promote aldol condensation. Stability studies (e.g., HPLC monitoring at pH 1–13) are recommended. Similar furan aldehydes, like 5-HMF, degrade rapidly above pH 9 .

What challenges exist in chromatographic analysis of this compound, and how can they be mitigated?

Advanced Research Question

Challenges include:

- Polarity : The aldehyde and methoxy groups increase polarity, requiring reverse-phase HPLC (C18 column) with acetonitrile/water mobile phases.

- Peak Tailing : Add 0.1% formic acid to improve peak symmetry.

- Detection : UV detection at 270–290 nm (π→π* transitions of the benzofuran ring) .

What experimental approaches can elucidate the reaction mechanisms of this compound in cross-coupling reactions?

Advanced Research Question

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated aldehydes.

- In Situ IR/NMR : Track intermediate formation (e.g., enolates or Schiff bases).

- Electrochemical Analysis : Measure redox potentials to assess coupling feasibility with transition-metal catalysts (e.g., Pd). Studies on 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid suggest steric hindrance from substituents alters reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.